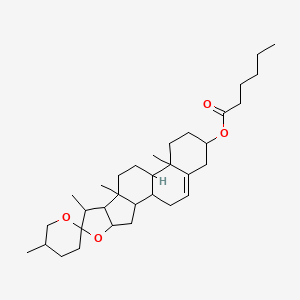![molecular formula C21H18ClN5O2S2 B2928873 5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide CAS No. 1251588-90-5](/img/structure/B2928873.png)
5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide” has a molecular formula of C23H15F3N2O4 . It is offered by Benchchem for various research purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. For this compound, the average mass is 440.371 Da and the monoisotopic mass is 440.098389 Da .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel benzodifuran derivatives, which include structures similar to the compound . These compounds were evaluated for their anti-inflammatory and analgesic properties. The research highlights the potential therapeutic applications of benzodifuran derivatives in treating inflammation and pain, suggesting that similar compounds could also exhibit these beneficial effects (Abu‐Hashem et al., 2020).
Cytotoxic Activity
Hassan et al. (2014, 2015) synthesized pyrazolo[1,5-a]pyrimidine derivatives and investigated their cytotoxic activity against various cancer cell lines. These studies provide insights into the design and development of new anticancer agents, indicating that compounds with complex structures such as "5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide" may have potential applications in cancer therapy (Hassan et al., 2014); (Hassan et al., 2015).
Anticancer Agents
Butler et al. (2013) explored N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives for their anticancer potential. This research underscores the importance of incorporating metal elements and fluorinated groups into organic compounds to enhance their anticancer properties. Such studies suggest avenues for using "this compound" in developing novel anticancer agents (Butler et al., 2013).
Solid-Phase Synthesis and Peptide Amides
Albericio and Bárány (2009) demonstrated a solid-phase synthesis technique for C-terminal peptide amides, employing benzylamides with alkoxy groups. This methodology could be relevant for synthesizing peptides and amides related to "this compound," facilitating the development of new pharmaceuticals (Albericio & Bárány, 2009).
Aromatic Polyamides and Polymer Research
Hsiao and Yu (1996) synthesized aromatic polyamides containing ether and isopropylidene links, contributing to polymer research. Such studies highlight the potential of incorporating complex organic molecules like "this compound" into polymeric materials for advanced applications (Hsiao & Yu, 1996).
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S2/c1-30-17-4-2-3-16(11-17)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)31-13-14-5-7-15(22)8-6-14/h2-11H,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEIGZPTUZCIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)
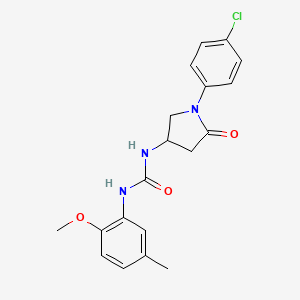
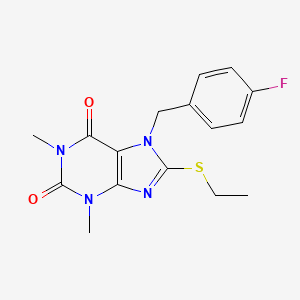
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)
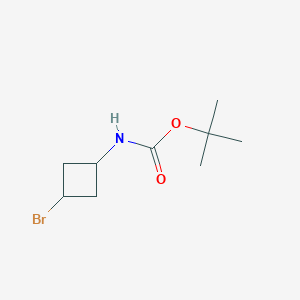

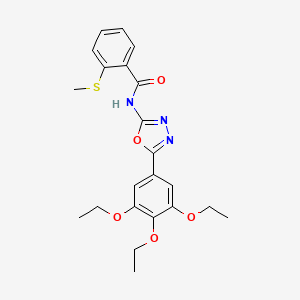
![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)


